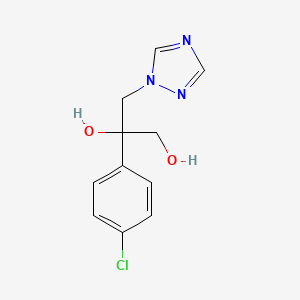
2-(4-Chlorophenyl)-3-(1H-1,2,4-triazol-1-yl)propane-1,2-diol
Cat. No. B8545016
Key on ui cas rn:
89220-53-1
M. Wt: 253.68 g/mol
InChI Key: XSPDUQNPZTZPAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04788190
Procedure details


To a stirred solution of p-chlorophenacyl-1H-1,2,4-triazole (10.3 g, 40 mmol) in 65 mL of toluene and 65 mL of 20% w/w NaOH at 60° C., add trimethylsulfoxonium iodide (8.84 g, 40 mmol) and cetrimide (0.39 g). Continue to stir the so-formed mixture at 60° C. for 1.5 h. Separate the toluene layer, add 20 mL of H2O to the aqueous layer and extract with two 100 mL portions of ethyl acetate (EtOAc). Combine both the toluene and EtOAc layers, dry oyer MgSO4, filter, and evaporate off the solvents. Add 100 mL of acetone, 6 mL of concentrated H2SO4, 20 mL of H2O, and reflux for 3 hr. Eyaporate the acetone at 45° C. under reduced pressure. Add 20 mL of sat. sodium bicarbonate and extract with two 100 mL portions of EtOAc. Wash the combined EtOAc layers with sat. brine, dry oyer MgSO 4, and evaporate the EtOAc to obtain a syrup. Chromatograph the syrup on 300 g of silica gel using 5% MeOH/CH2Cl2 as the eluent under flash chromatography conditions to obtain 3.63 g of the title product.





Name
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([C:6](=[O:13])[CH2:7][N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)=[CH:4][CH:3]=1.[OH-:16].[Na+].[I-].[CH3:19][S+](C)(C)=O.CCCCCCCCCCCCCC[N+](C)(C)C>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([OH:13])([CH2:7][N:8]2[CH:12]=[N:11][CH:10]=[N:9]2)[CH2:19][OH:16])=[CH:14][CH:15]=1 |f:1.2,3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.3 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C(CN2N=CN=C2)=O)C=C1
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
|
Name
|
|
|
Quantity
|
8.84 g
|
|
Type
|
reactant
|
|
Smiles
|
[I-].C[S+](=O)(C)C
|
|
Name
|
|
|
Quantity
|
0.39 g
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCCCCCCCC[N+](C)(C)C
|
|
Name
|
|
|
Quantity
|
65 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
Continue to stir the so-formed mixture at 60° C. for 1.5 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Separate the toluene layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
add 20 mL of H2O to the aqueous layer
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with two 100 mL portions of ethyl acetate (EtOAc)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
Combine both the toluene and EtOAc layers, dry oyer MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate off the solvents
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 100 mL of acetone, 6 mL of concentrated H2SO4, 20 mL of H2O
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
reflux for 3 hr
|
|
Duration
|
3 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
at 45° C.
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Add 20 mL of sat. sodium bicarbonate
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with two 100 mL portions of EtOAc
|
WASH
|
Type
|
WASH
|
|
Details
|
Wash the combined EtOAc layers with sat. brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry oyer MgSO 4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporate the EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to obtain a syrup
|
Outcomes


Product
Details
Reaction Time |
1.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC=C(C=C1)C(CO)(CN1N=CN=C1)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.63 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
